2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol
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Overview
Description
2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol is a chemical compound with the molecular formula C13H20FN3O and a molecular weight of 253.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an amino-fluorobenzyl group and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol typically involves the reaction of 2-amino-5-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanal or 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and the amino-fluorobenzyl group play crucial roles in binding to these targets, modulating their activity. The ethanol moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Amino-5-chlorobenzyl)-1-piperazinyl]-1-ethanol
- 2-[4-(2-Amino-5-bromobenzyl)-1-piperazinyl]-1-ethanol
- 2-[4-(2-Amino-5-methylbenzyl)-1-piperazinyl]-1-ethanol
Uniqueness
2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[4-[(2-amino-5-fluorophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O/c14-12-1-2-13(15)11(9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSJBKDOQFVJID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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